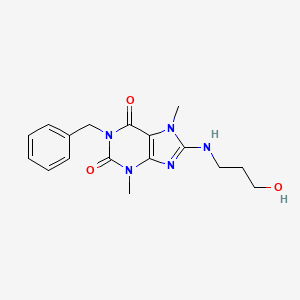

1-benzyl-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as BHAM, is a purine derivative that has been widely studied for its potential applications in scientific research. BHAM has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Structural and Molecular Characterization

Studies have detailed the geometric and structural properties of compounds closely related to "1-benzyl-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione." For example, Karczmarzyk et al. (1995) explored the crystal structure of an 8-benzylamino derivative, highlighting the planarity of the fused purine rings and the specific conformations of attached groups, which are crucial for understanding the molecular interactions and potential biological activities of such compounds (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Pharmacological Evaluation and Receptor Affinity

Further research has been conducted on derivatives of purine-2,6-dione, aiming at the identification of compounds with potential psychotropic activity. Chłoń-Rzepa et al. (2013) designed a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives as potential ligands for serotonin receptors, displaying anxiolytic and antidepressant properties. This highlights the therapeutic potential of such compounds in treating neurodegenerative and psychiatric disorders (Chłoń-Rzepa et al., 2013).

Anti-inflammatory Applications

The anti-inflammatory activities of related compounds have also been studied. Kaminski et al. (1989) synthesized and evaluated a series of substituted analogs for their efficacy in reducing inflammation in a rat model, showing comparable activity to naproxen. This suggests potential applications of such compounds in the development of new anti-inflammatory drugs (Kaminski, Solomon, Conn, Wong, Chiu, Massa, Siegel, & Watnick, 1989).

Synthetic Methods and Chemical Properties

Efforts have been made to improve the synthesis of purine derivatives, enhancing their applicability in drug development. For instance, Linn, McLean, and Kelley (1994) reported on the catalyzed reactions of 2-amino-9-benzyl-6-chloro-9H-purine, providing insights into more efficient synthesis methods that could facilitate the production of purine-based pharmaceuticals (Linn, McLean, & Kelley, 1994).

properties

IUPAC Name |

1-benzyl-8-(3-hydroxypropylamino)-3,7-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-20-13-14(19-16(20)18-9-6-10-23)21(2)17(25)22(15(13)24)11-12-7-4-3-5-8-12/h3-5,7-8,23H,6,9-11H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCZYVUYBOVXAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1NCCCO)N(C(=O)N(C2=O)CC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2364482.png)

![2-[7-(benzenesulfonyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2364483.png)

![3,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2364485.png)

![(3Ar,6aS)-3a,6a-dimethyl-3,4,5,6-tetrahydro-1H-thieno[3,4-c]pyrrole;hydrochloride](/img/structure/B2364488.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-(cyclopentyloxy)-N-methylnicotinamide](/img/structure/B2364491.png)

![N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2364494.png)

![N-(4-chloro-2-fluorophenyl)-2-{[2-methyl-6-(3-methylbutyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]thio}acetamide](/img/structure/B2364496.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea](/img/structure/B2364497.png)

![2-[2-(pyridin-3-ylmethylsulfanyl)pyridin-3-yl]-1H-benzimidazole](/img/structure/B2364500.png)

![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2364501.png)